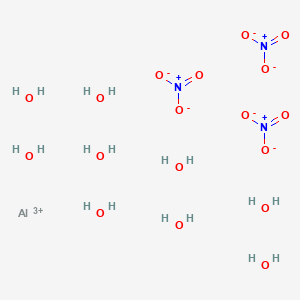
Mercuric iodide
説明
Mercuric iodide is a compound of significant interest due to its opto-electronic properties and its various applications in different fields. It is known for its ability to form different crystal structures and phases under varying conditions, which makes it a subject of extensive research in materials science .
Synthesis Analysis
The synthesis of mercuric iodide has been explored through various methods. One approach involves the reaction of mercury(0) with allylic iodides to produce allylic mercuric iodides, which can then be acylated to form allylic ketones . Another method includes the solid-state reaction between mercurous nitrate and iodine vapor, which results in nano-sized crystalline mercuric iodide . Additionally, mercuric iodide nanoparticles have been synthesized by suspension in octadecene using Hg(NO3)2.H2O and I2, under specific temperature conditions .
Molecular Structure Analysis
Mercuric iodide exhibits a rich variety of crystal structures and polymorphs. At moderate temperatures and pressures, up to seven different phases have been reported, including stable red and metastable orange and yellow phases. The red phase consists of HgI4 tetrahedra corner-linked into layers, while the orange phase shows Hg4I10 super-tetrahedra forming either disordered layers or three-dimensional frameworks. The yellow phase is characterized by linear I–Hg–I molecules .
Chemical Reactions Analysis
Mercuric iodide participates in various chemical reactions, such as the cyclization of tethered alkynedithioacetals mediated by mercuric chloride and iodide. This reaction is a general route to synthesize five- and six-membered carbocycles and heterocycles, with the regioselectivity tuned by alkyne substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of mercuric iodide are closely related to its crystal structure and purity. Issues such as structural homogeneity, nonstoichiometry, and impurities like hydrocarbons are critical in the preparation of high-quality mercuric iodide materials . The mobility-lifetime product of electrons and holes in single-crystal mercuric iodide is a key parameter for its application in detectors, and trapping states have been identified through optical Deep Level Transient Spectrometry . The thermal expansion and atomic thermal displacements of the red phase have been studied, revealing that the thermal motion of Hg is larger than that of I .
Relevant Case Studies
Case studies involving mercuric iodide often focus on its application in the synthesis of organic compounds and in the development of detection technologies. For instance, the synthesis of allylic ketones via allylic mercuric iodides demonstrates the compound's utility in organic synthesis . In materials research, the characterization of single-crystal mercuric iodide and its defects is crucial for optimizing its performance in detectors . The synthesis and characterization of nano-sized mercuric iodide also highlight its potential in imaging applications .
科学的研究の応用
X-ray and γ-ray Spectroscopy
- Field : Nuclear Science
- Application : Mercuric iodide detectors are used for high detection efficiency in x-ray and γ-ray spectroscopy .
- Method : Detectors made from mercuric iodide are particularly attractive for low-energy x-ray applications . These detectors operate at room temperature and exhibit the wide-band gap required for efficient photon detection .
- Results : The use of mercuric iodide detectors has resulted in substantial improvements in the efficiency of x-ray and γ-ray spectroscopy .
Energy Dispersive X-ray Array Detectors
- Field : Scientific Instruments
- Application : Mercuric iodide is used in energy dispersive x-ray array detectors .
- Method : A prototype five-element HgI2 array detector was constructed and tested using a synchrotron radiation beam . Miniaturized processing electronics were developed in parallel with array advancement .
- Results : An energy resolution of 280 eV (FWHM) has been obtained for the Mn K α line at 5.9 keV .
Room-Temperature Imaging Applications
- Field : Semiconductor Research
- Application : Mercuric iodide is used in room-temperature imaging applications .
- Method : Mercuric iodide, a well-recognized semiconducting material, is commonly used in these applications .
- Results : The use of mercuric iodide in room-temperature imaging applications has proven to be effective .
Nuclear Radiation Measurement
- Field : Nuclear Science
- Application : Mercuric iodide radiation detectors are used for the measurement and spectral analysis of nuclear radiation .
- Method : The detectors are produced to measure and identify nuclear radiation. They have applications in monitoring and safeguarding stored nuclear materials, detecting unusual, illegal or dangerous processing of these materials, detecting illicit transportation, characterizing nuclear wastes, nuclear medicine, environmental protection and remediation, and astrophysics experiments .
- Results : The practical realization of these superior properties in operating detectors has resulted in devices which have useful applications .
Monitoring of Stored Nuclear Materials
- Field : Nuclear Safety
- Application : Mercuric iodide detectors are used for monitoring of stored nuclear materials .
- Method : The detectors are used to detect unusual, illegal or dangerous processing of these materials .
- Results : The use of mercuric iodide detectors has improved the safety and security of stored nuclear materials .
Medical Applications
- Field : Medical Science
- Application : Mercuric iodide detectors are used in medical applications .
- Method : The detectors are used in various medical applications, including imaging and radiation therapy .
- Results : The use of mercuric iodide detectors has improved the effectiveness and safety of various medical procedures .
Exploration and Exploitation of Niobium-Rich Deposits
- Field : Mining and Metallurgy
- Application : Mercuric iodide detectors are used in the exploration and exploitation of niobium-rich deposits .
- Method : The detectors are used to determine the presence of niobium, despite their energy resolution and efficiency being much poorer than the conventional Si (Li) .
- Results : The results produced for the determination of niobium were acceptable for use in the exploration and exploitation of a niobium-rich deposit such as Cerro Impacto, Estado Bolívar, Venezuela .
Hand-Held Spectrometers
- Field : Spectroscopy
- Application : Mercuric iodide detectors are used in hand-held spectrometers .
- Method : The detectors and the associated electronic systems need to be compact and rugged, especially if they are to be used in portable instruments .
- Results : The use of mercuric iodide detectors has improved the portability and effectiveness of spectrometers .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
diiodomercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.2HI/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDLHELOZYVNJE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Hg]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HgI2 | |
| Record name | MERCURY IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8812 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | mercury(II) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Mercury(II)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercury iodide appears as a scarlet-red odorless tasteless powder. Sensitive to light. Insoluble in water and sinks in water. At elevated temperatures turns yellow but turns back to red upon cooling. Poison., Light-sensitive red solid; turns yellow at 130 deg C; [Merck Index] | |
| Record name | MERCURY IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8812 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercuric iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2563 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
669 °F at 760 mmHg (USCG, 1999), 350 °C | |
| Record name | MERCURY IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8812 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MERCURIC IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
0.006 g/100 g water @ 25 °C, 1 g/115 ml alcohol; 1 g/20 ml boiling alcohol; 1 g/120 ml ether; 1 g/60 ml acetone; 1 g/910 ml chloroform; 1 g/75 ml ethyl acetate; 1 g/260 ml carbon disulfide; 1 g/230 ml olive oil; 1 g/50 ml castor oil, 1 g dissolves readily in alkali iodides, mercuric chloride, Na2S2O3, Soluble in boiling water and in solutions of sodium thiosulfate or potassium iodide or other hot alkali chloride solutions; almost completely insoluble in water. | |
| Record name | MERCURIC IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
6.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 6.28 | |
| Record name | MERCURY IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8812 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MERCURIC IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
100 mm Hg at 261.8 °C; 400 mm Hg at 324.2 °C | |
| Record name | MERCURIC IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Mercuric iodide | |
Color/Form |
Scarlet-red, heavy, powder, Red or yellow form, Red tetrahedral crystal or powder | |
CAS RN |
7774-29-0 | |
| Record name | MERCURY IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8812 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercuric iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercuric iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercuric iodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mercury iodide (HgI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mercury diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCURIC IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
495 °F (USCG, 1999), 259 °C | |
| Record name | MERCURY IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8812 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MERCURIC IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















